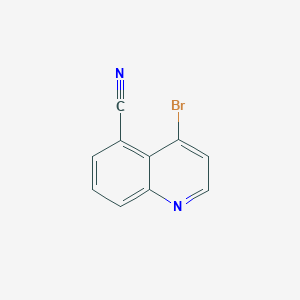

4-Bromoquinoline-5-carbonitrile

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H5BrN2 |

|---|---|

Molecular Weight |

233.06 g/mol |

IUPAC Name |

4-bromoquinoline-5-carbonitrile |

InChI |

InChI=1S/C10H5BrN2/c11-8-4-5-13-9-3-1-2-7(6-12)10(8)9/h1-5H |

InChI Key |

HPGGIVZQXFPIBZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C2C(=C1)N=CC=C2Br)C#N |

Origin of Product |

United States |

Chemical Reactivity and Transformative Organic Reactions of 4 Bromoquinoline 5 Carbonitrile

Nucleophilic Aromatic Substitution Reactions at the C4-Bromine Position

The electron-withdrawing nature of the quinoline (B57606) nitrogen and the C5-carbonitrile group activates the C4-position for nucleophilic aromatic substitution (SNA_r_) reactions. This makes the bromine atom a versatile leaving group, readily displaced by a variety of nucleophiles.

Reactivity with Nitrogen-Containing Nucleophiles (e.g., Amination)

The introduction of nitrogen-containing substituents at the C4-position of the quinoline ring is a common strategy in the design of bioactive molecules. While specific studies on the amination of 4-bromoquinoline-5-carbonitrile (B6223261) are not extensively documented in publicly available literature, the general reactivity of 4-haloquinolines suggests that it would readily undergo reactions with various primary and secondary amines. These reactions are typically facilitated by the use of a base and can be catalyzed by transition metals, such as palladium, in what is known as the Buchwald-Hartwig amination. For instance, the reaction of 4,7-dichloroquinoline (B193633) with amines in the presence of potassium carbonate and triethylamine (B128534) is a known method for the synthesis of 4-aminoquinoline (B48711) derivatives. Current time information in Bangalore, IN. It is highly probable that this compound would react in a similar fashion with a range of amines to yield the corresponding 4-aminoquinoline-5-carbonitrile derivatives.

| Nucleophile (Amine) | Catalyst/Conditions | Product |

| Primary Amines (e.g., aniline (B41778), benzylamine) | Pd-catalyst (e.g., Pd(OAc)2/ligand), Base (e.g., Cs2CO3), Solvent (e.g., Toluene), Heat | 4-(Substituted-amino)quinoline-5-carbonitrile |

| Secondary Amines (e.g., piperidine, morpholine) | Base (e.g., K2CO3), Solvent (e.g., NMP), Heat | 4-(Disubstituted-amino)quinoline-5-carbonitrile |

Table 1: Representative Amination Reactions of 4-Bromoquinolines. This table illustrates the general conditions for the amination of 4-bromoquinolines based on known methodologies for related compounds. Specific yields and reaction times for this compound would require experimental validation.

Reactivity with Oxygen- and Sulfur-Containing Nucleophiles

The C4-bromine atom of this compound is also susceptible to substitution by oxygen and sulfur nucleophiles. Reactions with alkoxides (e.g., sodium methoxide) or thiolates (e.g., sodium thiophenoxide) are expected to proceed via a nucleophilic aromatic substitution mechanism to afford the corresponding 4-alkoxyquinoline-5-carbonitriles and 4-thioquinoline-5-carbonitriles, respectively. While specific literature detailing these reactions for this compound is scarce, the general reactivity patterns of 4-haloquinolines support this possibility. The synthesis of 8-alkoxy derivatives from the corresponding hydroxyquinoline highlights the feasibility of such transformations within the quinoline framework. nih.gov

Transformations of the Carbonitrile Group at C5

The carbonitrile group at the C5-position is a versatile functional handle that can be converted into a variety of other functionalities, further expanding the synthetic utility of this compound.

Hydrolysis to Carboxylic Acids and Derivatives

The hydrolysis of nitriles to carboxylic acids is a fundamental transformation in organic synthesis. The carbonitrile group of this compound can be hydrolyzed under either acidic or basic conditions to yield 4-bromoquinoline-5-carboxylic acid. For example, treatment with a strong acid like hydrochloric acid or a strong base such as sodium hydroxide, typically with heating, would facilitate this conversion. rsc.org The resulting carboxylic acid can then serve as a precursor for the synthesis of esters, amides, and other carboxylic acid derivatives. A patent describes the synthesis of 3-substituted quinoline-5-carboxylic acid derivatives, indicating the utility of this functional group in further synthetic elaborations. google.com

| Reaction Conditions | Intermediate | Final Product |

| Acidic (e.g., HCl, H2O, heat) | Amide | 4-Bromoquinoline-5-carboxylic acid |

| Basic (e.g., NaOH, H2O, heat), then acid workup | Carboxylate salt | 4-Bromoquinoline-5-carboxylic acid |

Table 2: General Conditions for the Hydrolysis of the C5-Carbonitrile Group. This table outlines the expected conditions for the hydrolysis of the nitrile group in this compound.

Reduction to Amines

The reduction of the carbonitrile group provides access to primary amines, which are valuable intermediates for further functionalization. The nitrile group in this compound can be reduced to an aminomethyl group (CH₂NH₂) using various reducing agents. Common methods for nitrile reduction include catalytic hydrogenation over a metal catalyst such as palladium on carbon (Pd/C) or Raney nickel, or the use of metal hydrides like lithium aluminum hydride (LiAlH₄). acs.orgmdpi.com The choice of reducing agent can be critical to avoid the reduction of the quinoline ring or the cleavage of the carbon-bromine bond. The controlled partial transfer hydrogenation of quinolines to 1,2-dihydroquinolines using H₃N·BH₃ has been reported, suggesting that selective reduction of the nitrile might be achievable under specific conditions. acs.org

Utility in Other Functional Group Interconversions

Beyond hydrolysis and reduction, the carbonitrile group at C5 can participate in a range of other functional group interconversions. youtube.com For instance, it can react with organometallic reagents to form ketones or be utilized in cycloaddition reactions to construct heterocyclic rings fused to the quinoline system. The synthesis of pyrimido[4,5-b]quinolines from amino- or carbonitrile-functionalized quinolines demonstrates the versatility of the nitrile group in building complex heterocyclic systems. rsc.org These transformations significantly broaden the synthetic landscape accessible from this compound.

Cross-Coupling Chemistry for Carbon-Carbon Bond Formation

The bromine atom at the C4-position of the quinoline ring serves as a versatile handle for palladium-catalyzed cross-coupling reactions, facilitating the formation of new carbon-carbon bonds. These reactions are fundamental in medicinal chemistry and materials science for the synthesis of novel compounds with tailored properties.

Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura coupling is a powerful and widely used method for forming carbon-carbon bonds between an organohalide and an organoboron compound, typically a boronic acid or its ester, catalyzed by a palladium complex. wikipedia.orglibretexts.org This reaction is renowned for its mild reaction conditions, tolerance of a wide range of functional groups, and the generally low toxicity of the boron-containing reagents. wikipedia.org

In the context of this compound, a Suzuki-Miyaura coupling would involve the reaction of the bromoquinoline with an aryl or heteroaryl boronic acid in the presence of a palladium catalyst and a base. This reaction would yield a 4-arylquinoline-5-carbonitrile derivative. The general catalytic cycle involves three key steps: oxidative addition of the palladium(0) catalyst to the aryl bromide, transmetalation with the boronic acid, and reductive elimination to afford the coupled product and regenerate the palladium(0) catalyst. libretexts.org

Illustrative Suzuki-Miyaura Coupling of this compound

| Reactant 1 | Reactant 2 | Catalyst | Base | Product |

| This compound | Arylboronic Acid | Pd(PPh₃)₄ | K₂CO₃ | 4-Arylquinoline-5-carbonitrile |

This table illustrates a hypothetical Suzuki-Miyaura reaction. Specific reaction conditions and yields would need to be determined experimentally.

Sonogashira, Heck, and Stille Coupling Applications

Beyond the Suzuki-Miyaura coupling, this compound is a potential substrate for other significant palladium-catalyzed cross-coupling reactions, including the Sonogashira, Heck, and Stille couplings.

The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org This reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. wikipedia.orgnrochemistry.com The reaction of this compound with a terminal alkyne would yield a 4-alkynylquinoline-5-carbonitrile. The reactivity of the halide in Sonogashira couplings generally follows the trend I > Br > Cl. nrochemistry.com While aryl bromides often require heating, the reaction is known to tolerate a variety of functional groups. wikipedia.orgnumberanalytics.com

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. researchgate.net This reaction is typically catalyzed by a palladium complex in the presence of a base. researchgate.net For this compound, a Heck reaction with an alkene, such as an acrylate, would lead to the formation of a 4-vinylquinoline (B3352565) derivative.

The Stille coupling utilizes an organotin compound as the coupling partner for the organohalide. wikipedia.orgorganic-chemistry.org This reaction is valued for the stability and tolerance of the organotin reagents to a wide range of functional groups. libretexts.org A Stille reaction with this compound would involve an organostannane, such as an aryltributylstannane, to produce a 4-arylquinoline-5-carbonitrile. Nickel catalysts have also been explored for Stille-type couplings. nih.gov

Overview of Potential Cross-Coupling Reactions

| Reaction | Coupling Partner | Catalyst System | General Product |

| Sonogashira | Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst | 4-Alkynylquinoline-5-carbonitrile |

| Heck | Alkene | Pd catalyst | 4-Alkenylquinoline-5-carbonitrile |

| Stille | Organostannane | Pd or Ni catalyst | 4-Aryl/Alkenylquinoline-5-carbonitrile |

This table provides a general overview of potential cross-coupling reactions. Specific reagents and conditions would require experimental validation.

Cyclization and Annulation Reactions Involving Bromoquinoline Carbonitrile Precursors

The strategic placement of the bromo and cyano groups on the quinoline scaffold makes this compound a valuable precursor for the synthesis of fused heterocyclic systems through cyclization and annulation reactions. These reactions can lead to the formation of novel polycyclic aromatic compounds with potential applications in various fields of chemical science.

While specific examples of cyclization and annulation reactions starting directly from this compound were not found in the provided search results, the reactivity of related systems suggests potential pathways. For instance, the cyano group can be hydrolyzed to a carboxylic acid or an amide, which can then participate in intramolecular cyclization reactions. Similarly, the bromine atom can be substituted by a nucleophile, such as an amine, to introduce a new functional group capable of undergoing subsequent cyclization. nih.gov

One potential synthetic route could involve the conversion of the bromo group to an amino group via a Buchwald-Hartwig amination, followed by intramolecular cyclization involving the nitrile group. nih.gov For example, reaction of the resulting 4-aminoquinoline-5-carbonitrile with other reagents could lead to the formation of fused pyrimidine (B1678525) or pyridine (B92270) rings. Annulation reactions, where a new ring is formed on the existing quinoline framework, could also be envisioned, potentially through multi-step sequences initiated by one of the cross-coupling reactions described above. For example, a Sonogashira coupling to introduce an alkyne at the 4-position could be followed by an intramolecular cyclization involving the nitrile group to construct a new fused ring.

The synthesis of fused quinoline heterocycles has been reported from related starting materials, such as the reaction of 4-alkylamino-2-chloroquinoline-3-carbonitriles with hydrazine (B178648) to form pyrazolo[3,4-b]quinolines. rsc.org These examples highlight the potential of appropriately substituted quinoline carbonitriles to serve as key intermediates in the construction of complex heterocyclic systems.

Research Applications of 4 Bromoquinoline 5 Carbonitrile and Its Derivatives

Role as Versatile Synthetic Intermediates and Building Blocks

The unique structural features of 4-Bromoquinoline-5-carbonitrile (B6223261), namely the electron-withdrawing nitrile group and the reactive bromine atom, make it an ideal starting material for the synthesis of a wide array of complex molecules.

Precursors for Complex Polycyclic Aromatic and Heterocyclic Systems

While direct examples of the synthesis of complex polycyclic aromatic hydrocarbons (PAHs) starting from this compound are not extensively documented in publicly available research, the analogous reactivity of similar compounds suggests its potential in this area. For instance, the synthesis of monomers for thermostable polymeric materials has been achieved using 4-bromo-5-nitrophthalonitrile, a structurally related compound. This suggests that the bromo and cyano groups on the quinoline (B57606) ring can serve as anchor points for annulation reactions to build larger, fused ring systems. The development of new synthetic methodologies, such as palladium-catalyzed annulation reactions, could further unlock the potential of this compound in creating novel PAHs and complex heterocyclic structures with unique electronic and photophysical properties.

Synthesis of Functionalized Quinoline Derivatives for Diverse Applications

The bromine atom at the C4 position of this compound is particularly amenable to palladium-catalyzed cross-coupling reactions, a powerful tool in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. This allows for the introduction of a wide variety of substituents at this position, leading to a diverse library of functionalized quinoline derivatives.

One of the most utilized transformations is the Suzuki-Miyaura coupling , which involves the reaction of the bromoquinoline with an organoboron reagent in the presence of a palladium catalyst. This reaction is highly efficient for creating biaryl and heteroaryl-aryl linkages. The general catalytic cycle for the Suzuki-Miyaura coupling involves three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with the organoboron species, and reductive elimination to yield the coupled product and regenerate the catalyst. uwindsor.ca

Similarly, other palladium-catalyzed reactions such as the Heck, Sonogashira, and Buchwald-Hartwig amination reactions can be employed to introduce alkenyl, alkynyl, and amino groups, respectively, at the C4 position. These transformations provide access to a vast chemical space of quinoline-5-carbonitrile derivatives with tailored electronic, steric, and physicochemical properties for various applications.

Investigations in Medicinal Chemistry: Scaffold-Based Research

The quinoline core is a well-established pharmacophore found in numerous approved drugs. The ability to functionalize the this compound scaffold at multiple positions makes it an attractive starting point for the rational design of novel therapeutic agents.

Rational Design of Quinoline-Derived Ligands for Biological Targets

The design of new drugs often involves a strategy of molecular hybridization, where known pharmacophores are combined to create new chemical entities with enhanced potency and selectivity. The 4-aminoquinoline (B48711) scaffold, in particular, is a cornerstone of antimalarial drug discovery. nih.govbiointerfaceresearch.com By replacing the bromine atom of this compound with various amine-containing side chains, researchers can generate libraries of compounds for screening against different biological targets.

For example, based on the known activity of 4-anilinoquinazoline (B1210976) derivatives as kinase inhibitors, analogous 4-anilinoquinoline-3-carbonitrile (B11863878) and 4-anilinoquinoline-5-carbonitrile derivatives have been designed and synthesized as potential inhibitors of enzymes like Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2), which are key targets in cancer therapy. nih.govnih.gov The rationale behind this design is to mimic the binding mode of known inhibitors while exploring the impact of the nitrile position on potency and selectivity.

In Vitro Studies of Target Engagement and Biological Activity (e.g., enzyme inhibition, receptor binding)

Once synthesized, the derivatives of this compound are subjected to a battery of in vitro assays to evaluate their biological activity. These studies are crucial for understanding how the compounds interact with their intended biological targets and for identifying promising lead candidates for further development.

Common in vitro assays include:

Enzyme Inhibition Assays: These assays measure the ability of a compound to inhibit the activity of a specific enzyme. The results are typically reported as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit the enzyme's activity by 50%.

Receptor Binding Assays: These assays determine the affinity of a compound for a particular receptor. The binding affinity is often expressed as the inhibition constant (Ki), which represents the concentration of the competing ligand that would occupy 50% of the receptors if no radioligand were present.

While specific data for derivatives of this compound is limited in the public domain, research on structurally similar compounds provides valuable insights. For instance, studies on 4-anilinoquinoline-3-carbonitrile derivatives have identified compounds with potent inhibitory activity against EGFR and HER2 kinases and significant antiproliferative activity against various cancer cell lines.

| Derivative Class | Target/Cell Line | IC50/Ki Value | Reference |

| 4-Anilinoquinoline-3-carbonitrile | EGFR Kinase | Varies | nih.gov |

| 4-Anilinoquinoline-3-carbonitrile | HER2 Kinase | Varies | nih.gov |

| 4-Anilinoquinoline-3-carbonitrile | SK-BR-3 (Breast Cancer) | Varies | nih.gov |

| 4-Anilinoquinoline-3-carbonitrile | A431 (Skin Cancer) | Varies | nih.gov |

| 4-Aminoquinoline Derivatives | Plasmodium falciparum (Malaria) | Low nM range | nih.gov |

Interactive Data Table: Biological Activity of Quinoline Derivatives (Note: Data is for structurally related compounds, not direct derivatives of this compound, due to limited public data on the specific compound.)

Structure-Activity Relationship (SAR) Studies for Quinoline Scaffolds

Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, providing critical insights into how the chemical structure of a molecule influences its biological activity. By systematically modifying the structure of a lead compound and evaluating the biological activity of the resulting analogs, researchers can identify key structural features responsible for potency, selectivity, and other desirable properties.

For 4-aminoquinoline scaffolds, SAR studies have revealed several important trends:

The presence of a substituent at the 7-position of the quinoline ring can significantly impact antimalarial activity. rsc.org

The nature of the side chain at the 4-position is crucial for activity, with the length and basicity of the side chain playing important roles. biointerfaceresearch.com

For kinase inhibitors based on the 4-anilinoquinoline scaffold, the substitution pattern on the aniline (B41778) ring is a key determinant of potency and selectivity. nih.gov

While specific SAR studies on this compound derivatives are not widely reported, the principles derived from related quinoline series can guide the design of new analogs. The nitrile group at the 5-position is expected to influence the electronic properties and binding interactions of the molecule, and systematic exploration of substituents at the 4-position, introduced via the bromo precursor, would be essential to establish a clear SAR for this particular scaffold.

Explorations in Materials Science and Functional Molecule Development

The development of novel organic materials with tailored electronic and optical properties is a significant area of modern chemistry. While quinoline derivatives are actively investigated in this field, specific studies detailing the use of this compound are not readily found.

Precursors for Organic Electronic Materials

Organic electronic materials, which form the basis of technologies like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), often rely on π-conjugated systems that facilitate charge transport. Quinoline moieties are incorporated into such systems to modulate their electronic properties. However, a review of available research does not indicate that this compound has been specifically utilized as a precursor for these materials. The potential for its use exists, where the bromo and cyano functionalities could serve as handles for further chemical modifications, such as cross-coupling reactions, to build larger conjugated structures. Yet, specific examples and detailed findings regarding its application in this context remain to be published.

Development of Fluorescent and Optical Materials

The inherent photophysical properties of the quinoline ring system make it an attractive scaffold for the development of fluorescent and optical materials. The fluorescence of quinoline derivatives can often be tuned by the introduction of various substituents. While there is extensive research on fluorescent quinoline-based probes and dyes, there is no specific mention of this compound in the development of such materials in the surveyed literature. The influence of the bromo and cyano groups at the 4 and 5 positions, respectively, on the photophysical properties of the quinoline core has not been specifically characterized.

Application in Catalysis: Chiral Ligand Development

The field of asymmetric catalysis heavily relies on the design of chiral ligands to control the stereochemical outcome of chemical reactions. Quinoline-containing ligands have emerged as a significant class of privileged ligands in this area. researchgate.netthieme-connect.comthieme-connect.com

Design and Synthesis of Chiral Quinoline-Motif Ligands

A wide array of chiral ligands incorporating the quinoline motif have been synthesized, including Schiff bases, oxazolines, and phosphine-based ligands. researchgate.netthieme-connect.comthieme-connect.com These ligands coordinate with metal centers to create chiral catalysts for a variety of asymmetric transformations. researchgate.netthieme-connect.com The synthesis of these ligands often involves the functionalization of the quinoline ring. In principle, the bromine atom and the nitrile group of this compound could be chemically transformed to introduce chirality or coordinating groups. However, there are no specific reports in the scientific literature that describe the use of this compound as a starting material for the design and synthesis of new chiral quinoline-motif ligands.

Use in Asymmetric Catalytic Reactions

Given the absence of documented chiral ligands derived from this compound, there is consequently no information on their application in asymmetric catalytic reactions. The performance of a chiral catalyst is intimately linked to the structure of its ligand. Without the synthesis and characterization of such ligands, their efficacy in promoting stereoselective reactions remains a matter of speculation. General examples of asymmetric reactions catalyzed by other quinoline-based chiral ligands include hydrogenations, aldol (B89426) reactions, and Michael additions. nih.gov

Use as a Chemical Probe in Biological Systems

Chemical probes are essential tools for studying biological processes within living systems. Fluorescent quinoline derivatives, for instance, are widely used for bio-imaging and as sensors for metal ions and other analytes. nih.govacs.orgnanobioletters.comrsc.orgrsc.org The quinoline scaffold's ability to interact with biological targets has also led to its incorporation into various pharmacologically active molecules. mdpi.com

Despite the broad utility of quinoline derivatives as chemical probes, there is no specific research detailing the application of this compound for this purpose. The potential for this compound to act as a chemical probe would depend on its intrinsic properties, such as its fluorescence, and its ability to be selectively modified to interact with a specific biological target. To date, such studies have not been reported in the available literature.

Advanced Characterization Methodologies for Bromoquinoline Carbonitriles

Spectroscopic Analysis Techniques for Structural Elucidation

Spectroscopic methods are indispensable for determining the molecular structure of 4-Bromoquinoline-5-carbonitrile (B6223261) by probing the interactions of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and fundamental technique for the structural determination of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework of a compound.

¹H NMR Spectroscopy provides information on the number, environment, and connectivity of protons in a molecule. For this compound, the aromatic protons of the quinoline (B57606) ring system would exhibit characteristic chemical shifts and coupling patterns. The protons on the pyridine (B92270) ring and the benzene (B151609) ring will resonate in distinct regions of the spectrum, and their splitting patterns (singlets, doublets, triplets, etc.), governed by the coupling constants (J-values), reveal the adjacency of protons.

¹³C NMR Spectroscopy is used to determine the number of non-equivalent carbon atoms and to identify the types of carbons (e.g., aromatic, nitrile). In the case of this compound, one would expect to observe signals for all ten carbon atoms in the molecule, with the carbon of the nitrile group (C≡N) having a characteristic chemical shift in the range of 115-125 ppm. The carbon atom attached to the bromine would also have a distinct chemical shift.

2D-NMR Spectroscopy , such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), provides further structural insights. A COSY spectrum would reveal proton-proton couplings, helping to establish the connectivity of the protons within the quinoline ring system. An HSQC spectrum correlates directly bonded proton and carbon atoms, aiding in the definitive assignment of both ¹H and ¹³C signals.

While specific experimental data for this compound is not widely published in readily accessible literature, a hypothetical ¹H and ¹³C NMR data table based on known chemical shift ranges for similar quinoline structures is presented below for illustrative purposes.

| ¹H NMR | Hypothetical Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| H-2 | 8.8 - 9.0 | d | 4.0 - 5.0 | Proton on C2 |

| H-3 | 7.5 - 7.7 | d | 4.0 - 5.0 | Proton on C3 |

| H-6 | 8.0 - 8.2 | d | 7.0 - 8.0 | Proton on C6 |

| H-7 | 7.6 - 7.8 | t | 7.0 - 8.0 | Proton on C7 |

| H-8 | 7.8 - 8.0 | d | 7.0 - 8.0 | Proton on C8 |

| ¹³C NMR | Hypothetical Chemical Shift (δ, ppm) | Assignment |

| C-2 | 150 - 152 | Carbon 2 |

| C-3 | 121 - 123 | Carbon 3 |

| C-4 | 135 - 137 | Carbon 4 (attached to Br) |

| C-5 | 108 - 110 | Carbon 5 (attached to CN) |

| C-6 | 130 - 132 | Carbon 6 |

| C-7 | 128 - 130 | Carbon 7 |

| C-8 | 126 - 128 | Carbon 8 |

| C-4a | 148 - 150 | Bridgehead Carbon 4a |

| C-8a | 127 - 129 | Bridgehead Carbon 8a |

| C≡N | 117 - 119 | Nitrile Carbon |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can confirm the molecular formula of this compound, C₁₀H₅BrN₂. This technique is sensitive enough to distinguish between compounds with the same nominal mass but different elemental compositions. The exact mass measurement provides strong evidence for the identity of the synthesized compound.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the nitrile group (C≡N) and the aromatic quinoline ring.

| Functional Group | Characteristic Absorption Range (cm⁻¹) |

| C≡N (Nitrile) | 2220 - 2260 (sharp, medium intensity) |

| C=C (Aromatic) | 1500 - 1600 |

| C-H (Aromatic) | 3000 - 3100 |

| C-Br | 500 - 600 |

The presence of a sharp peak in the 2220-2260 cm⁻¹ region would be a strong indicator of the nitrile functional group.

UV-Visible Spectroscopy

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from the ground state to higher energy excited states. Aromatic systems like quinoline exhibit characteristic absorptions due to π → π* transitions. The UV-Vis spectrum of this compound would be expected to show multiple absorption bands, providing information about the electronic structure of the conjugated system. The position and intensity of these bands can be influenced by the substituents on the quinoline ring.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. This technique requires a single, well-ordered crystal of the compound. When a beam of X-rays is passed through the crystal, the X-rays are diffracted in a specific pattern that is dependent on the arrangement of atoms.

Analysis of this diffraction pattern allows for the calculation of the precise location of each atom in the molecule, as well as bond lengths, bond angles, and torsional angles. For this compound, a successful X-ray crystallographic analysis would provide an unambiguous confirmation of its structure and reveal details about its conformation and intermolecular interactions in the crystal lattice.

Chromatographic and Purity Assessment Methods (e.g., HPLC, GC)

Chromatographic techniques are essential for assessing the purity of a synthesized compound by separating it from any unreacted starting materials, byproducts, or other impurities.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of components in a mixture. For the purity analysis of this compound, a reversed-phase HPLC method would typically be employed. In this method, the compound is passed through a column packed with a nonpolar stationary phase (e.g., C18-silica) using a polar mobile phase (e.g., a mixture of acetonitrile and water). The purity of the sample is determined by the area of the peak corresponding to the product relative to the total area of all peaks in the chromatogram.

Gas Chromatography (GC) can also be used for purity assessment, particularly if the compound is volatile and thermally stable. In GC, the sample is vaporized and passed through a column with a stationary phase. The separation is based on the differential partitioning of the components between the mobile gas phase and the stationary phase. The purity is determined in a similar manner to HPLC, by analyzing the resulting chromatogram.

Computational and Theoretical Studies of 4 Bromoquinoline 5 Carbonitrile

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry, used to investigate the electronic structure of many-body systems. nih.gov It is a versatile method for calculating a wide range of molecular properties with a favorable balance of accuracy and computational cost.

Geometry Optimization and Conformational Analysis

A fundamental step in computational analysis is determining the most stable three-dimensional structure of a molecule. Geometry optimization calculations find the minimum energy conformation, providing key data on bond lengths, bond angles, and dihedral angles. For a planar aromatic system like a quinoline (B57606), DFT calculations, often using a basis set such as B3LYP/6-311++G**, would be employed to achieve a precise optimized geometry. researchgate.net While specific bond lengths and angles for 4-Bromoquinoline-5-carbonitrile (B6223261) are not published, analysis of related structures suggests that the quinoline core would be largely planar.

Electronic Structure and Frontier Molecular Orbital (HOMO-LUMO) Analysis

The electronic properties of a molecule are critical to understanding its reactivity and spectroscopic behavior. Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.

The energy difference between these two orbitals, the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical stability and reactivity. nih.gov A smaller gap generally implies higher reactivity. For quinoline derivatives, these calculations help predict sites susceptible to nucleophilic or electrophilic attack. Although specific HOMO-LUMO energy values for this compound are not available, studies on similar structures show that the distribution of these orbitals is heavily influenced by the positions of electron-withdrawing or donating substituents. nih.gov

Table 1: Key Global Reactivity Descriptors Derived from HOMO-LUMO Energies

| Descriptor | Formula | Description |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. |

| Ionization Potential (I) | -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | The energy released when an electron is added. |

| Chemical Hardness (η) | (I - A) / 2 | Measures resistance to change in electron distribution. |

| Electronegativity (χ) | (I + A) / 2 | The power to attract electrons in a chemical bond. |

| Electrophilicity Index (ω) | χ² / (2η) | Measures the propensity to accept electrons. |

This table represents the standard theoretical framework. Specific calculated values for this compound are not available in the reviewed literature.

Spectroscopic Property Prediction

Computational methods, particularly Time-Dependent DFT (TD-DFT), can predict spectroscopic properties such as UV-Visible and infrared (IR) spectra. nih.gov By calculating the vibrational frequencies, one can generate a theoretical IR spectrum, which helps in the assignment of experimental spectral bands to specific molecular vibrations. Similarly, TD-DFT can predict electronic transitions, providing insight into the UV-Visible absorption profile of the compound.

Molecular Dynamics Simulations for Conformational Space Exploration

Molecular dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. bldpharm.com For a relatively rigid molecule like this compound, MD simulations would primarily explore its interactions with its environment, such as a solvent or a biological macromolecule. When studying a ligand binding to a protein, MD simulations can reveal how the protein-ligand complex behaves and adapts, providing information on the stability of the interaction, the flexibility of different regions, and the role of solvent molecules. bldpharm.com

Molecular Docking and Ligand-Protein Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This method is crucial in drug discovery for screening virtual libraries of compounds against a specific protein target. The process involves sampling many possible conformations of the ligand within the protein's binding site and scoring them based on binding affinity. semanticscholar.orgresearchgate.net

Successful docking of quinoline derivatives has been reported for various protein targets, such as HIV reverse transcriptase and DNA gyrase. semanticscholar.orgnih.gov These studies typically identify key interactions, such as:

Hydrogen bonds: Interactions between the ligand and specific amino acid residues like lysine. nih.gov

Hydrophobic interactions: With nonpolar residues such as tryptophan and phenylalanine. nih.gov

Pi-stacking: Aromatic ring interactions.

Three primary models describe ligand-protein binding: the "lock-and-key" model, where both ligand and protein are rigid; the "induced fit" model, where the protein conformation changes to accommodate the ligand; and the "conformational selection" model, where the protein exists in an equilibrium of conformations, one of which the ligand binds to. mdpi.com A docking study of this compound would aim to identify its potential biological targets and elucidate its binding mode.

In Silico Physicochemical Property Prediction (e.g., clogP, solubility)

Various computational algorithms can predict key physicochemical properties that are important for a compound's development, particularly in pharmaceuticals. These properties are often collectively considered under ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling.

clogP (Calculated LogP): The logarithm of the partition coefficient between n-octanol and water, clogP, is a measure of a molecule's lipophilicity. This property influences its absorption and distribution in the body. For the isomeric 4-Bromoquinoline-6-carbonitrile, a LogP of 2.868 has been reported. researchgate.net

Solubility: Aqueous solubility is a critical factor for drug delivery. The solubility of bromoquinoline compounds is generally poor in water but moderate in polar aprotic solvents.

Table 2: Predicted Physicochemical Properties for a Related Isomer

| Property | Value (for 4-Bromoquinoline-6-carbonitrile) | Significance |

| LogP | 2.868 | Indicates moderate lipophilicity. |

| H-Bond Acceptors | 2 | Refers to the two nitrogen atoms. |

| H-Bond Donors | 0 | No hydrogen atoms attached to electronegative atoms. |

| Rotatable Bonds | 0 | Indicates a rigid molecular structure. |

Data sourced from ChemScene for the 6-carbonitrile isomer and is provided for illustrative purposes only. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. While no specific QSAR studies have been published exclusively for this compound, extensive research on quinoline derivatives provides a solid framework for predicting its activity and guiding the design of new analogs. These studies generally employ a variety of molecular descriptors to quantify physicochemical properties and relate them to biological endpoints.

General QSAR Models for Quinoline Derivatives

QSAR models for quinoline-based compounds often utilize a range of descriptors to understand the structural requirements for a particular biological activity, such as antimalarial, antimicrobial, or anticancer effects. nih.govnih.gov These descriptors can be broadly categorized into electronic, steric, and hydrophobic properties.

Electronic Descriptors: These quantify the electronic aspects of the molecule, such as charge distribution, dipole moment, and the energies of frontier molecular orbitals (HOMO and LUMO). For quinoline derivatives, electronic effects are crucial as they influence interactions with biological targets.

Steric Descriptors: These relate to the size and shape of the molecule. Parameters like molecular volume, surface area, and specific steric fields in 3D-QSAR models (like CoMFA and CoMSIA) are often correlated with activity. nih.gov

Hydrophobic Descriptors: The lipophilicity of a compound, commonly expressed as logP, is critical for its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME).

In many QSAR studies on quinoline derivatives, a combination of these descriptors is used to build robust predictive models. mdpi.com For instance, 3D-QSAR studies on 2,4-disubstituted quinoline derivatives as antimalarial agents have successfully used CoMFA and CoMSIA models to correlate steric and electrostatic fields with biological activity. nih.gov

Influence of the Bromo Substituent

The presence of a bromine atom at the C4-position of the quinoline ring is expected to significantly influence the molecule's properties and, consequently, its biological activity. In QSAR studies of related heterocyclic compounds, halogen substituents are often found to have a profound impact.

One study on quinolinone-based thiosemicarbazones with antitubercular activity found that electron-withdrawing groups like chlorine and bromine increased the biological activity. nih.gov The study suggested that these groups increase the molecular volume while reducing the molecular electronegativity, which was favorable for the observed activity. nih.gov This indicates that the bromo group in this compound could enhance its potential for certain biological activities through its electron-withdrawing nature.

Influence of the Carbonitrile Substituent

The carbonitrile (cyano) group at the C5-position is another key feature that would be a focus of any QSAR model. The nitrile group is a versatile functional group in medicinal chemistry. researchgate.net It is small, polar, and a strong hydrogen bond acceptor. nih.gov

The presence of a carbonitrile group can enhance the bioactivity of a compound by participating in key interactions with biological targets. researchgate.net Furthermore, the nitrile group can act as a bioisostere for other functional groups like ketones, hydroxyls, or carboxyls, potentially improving the pharmacokinetic profile of a drug candidate. nih.gov In the context of QSAR, the nitrile group's contribution would likely be captured by descriptors related to hydrogen bonding capacity and polarity. Studies on quinoline-3-carbonitrile derivatives have shown that this class of compounds can exhibit promising antimicrobial activities. capes.gov.br

The table below summarizes the potential influence of the bromo and carbonitrile substituents on the physicochemical properties relevant to QSAR modeling, based on findings from studies on related compounds.

| Substituent | Position | Potential Influence on Physicochemical Properties | Implication for Biological Activity | Supporting Evidence |

| Bromo | C4 | Electron-withdrawing, increases molecular volume, reduces molecular electronegativity. | May enhance activity, particularly where electron-deficient quinoline rings are favored. | Studies on antitubercular quinolinones showed increased activity with Br substitution. nih.gov |

| Carbonitrile | C5 | Strong hydrogen bond acceptor, polar, acts as a bioisostere. | Can improve binding to target proteins through hydrogen bonding and enhance pharmacokinetic properties. | The nitrile group is known to improve bioactivity by interacting with biological targets. researchgate.netnih.gov |

Predicted QSAR Profile of this compound

Based on the analysis of related compounds, a hypothetical QSAR model for this compound and its analogs would likely find that a combination of electronic and steric factors, along with hydrogen bonding potential, governs the biological activity. The electron-withdrawing nature of both the bromo and carbonitrile groups would significantly modulate the electronic properties of the quinoline ring system. The ability of the nitrile group to act as a hydrogen bond acceptor would be a critical parameter in receptor binding.

Future QSAR studies on a series of analogs of this compound would be invaluable in precisely quantifying the contributions of each substituent and optimizing the structure for a desired biological activity. Such studies would likely involve the synthesis of derivatives with variations at the 4- and 5-positions to build a robust and predictive model.

Concluding Remarks and Future Research Perspectives

Summary of Current Research Landscape for Bromoquinoline Carbonitriles

The research landscape for bromoquinoline carbonitriles is primarily defined by their role as versatile synthetic building blocks in medicinal chemistry and materials science. frontiersin.orgdoaj.org The quinoline (B57606) core is a well-established pharmacophore found in numerous approved drugs, and its derivatives are known to possess a wide array of biological activities, including anticancer, antimalarial, and antibacterial properties. researchgate.netnih.gov

Current research focuses on several key areas:

Synthetic Methodologies: Significant effort has been dedicated to developing efficient synthetic routes to functionalized quinolines. This includes both classical methods, such as the Skraup and Doebner-von Miller reactions, and modern, greener approaches like microwave-assisted and metal-catalyzed syntheses that offer higher yields and better environmental profiles. frontiersin.orgontosight.airesearchgate.net The bromo- and nitrile-substituted quinolines are key targets of this research due to the versatile reactivity of these functional groups.

Medicinal Chemistry Intermediates: Bromoquinoline carbonitriles are highly valued as intermediates. The bromine atom is an ideal handle for introducing molecular diversity through cross-coupling reactions, while the nitrile group can be converted into other functional groups like amides or carboxylic acids. This dual functionality allows chemists to systematically modify the scaffold to optimize biological activity and pharmacokinetic properties. researchgate.net Research has shown that the position and nature of substituents on the quinoline ring are critical for the functionality of the resulting compounds. frontiersin.orgdoaj.org

Materials Science Applications: Beyond pharmaceuticals, the rigid, aromatic structure of the quinoline nucleus makes it a candidate for applications in materials science, such as in the development of organic light-emitting diodes (OLEDs) and photovoltaic cells. researchgate.net The electronic properties of bromoquinoline carbonitriles can be fine-tuned through chemical modification, making them attractive for creating novel functional materials.

Identification of Knowledge Gaps and Untapped Research Avenues

Despite the progress, several areas within the study of bromoquinoline carbonitriles remain underexplored. Addressing these gaps could lead to significant discoveries.

Comprehensive Isomer Exploration: Much of the existing research tends to focus on a limited set of isomers. A systematic synthesis and evaluation of a wider range of bromoquinoline carbonitrile isomers are needed. The specific positions of the bromo and carbonitrile groups dramatically influence the molecule's steric and electronic profile, which in turn affects its reactivity and biological interactions. A comprehensive structure-activity relationship (SAR) study across multiple isomers is currently lacking. doaj.org

In-Depth Photophysical Studies: While the potential for use in materials science is acknowledged, detailed characterization of the photophysical properties (e.g., quantum yields, fluorescence lifetimes) of most bromoquinoline carbonitriles is not widely available in the literature. Such studies are essential for the rational design of new and improved optoelectronic materials. researchgate.net

Exploration of New Biological Targets: The application of quinoline derivatives in medicine is well-established for certain diseases like malaria and bacterial infections. nih.govontosight.ai However, the vast chemical space accessible from bromoquinoline carbonitrile scaffolds suggests they could be effective against a wider range of biological targets. Broader screening programs could uncover novel therapeutic uses in areas like virology, neurodegenerative diseases, or inflammation. researchgate.netnih.gov

Sustainable Synthesis Development: While greener synthetic methods are emerging, many established procedures for creating quinolines still rely on harsh conditions or expensive metal catalysts. ontosight.airesearchgate.net There is a continuing need to develop more sustainable, cost-effective, and scalable synthetic routes to key intermediates like 4-bromoquinoline-5-carbonitrile (B6223261).

Outlook on Innovations in Synthesis and Applications of this compound and Related Scaffolds

The future for this compound and related compounds is promising, with potential for significant innovation.

Innovations in Synthesis: Future synthetic chemistry will likely focus on late-stage functionalization and C-H activation techniques. These methods would allow for the direct modification of the quinoline core, enabling the rapid generation of diverse compound libraries for screening. The adoption of AI-driven drug research and bio-based synthesis methods is also expected to transform how these molecules are designed and produced. futuremarketinsights.com

Advanced Therapeutic Applications: In medicinal chemistry, these scaffolds will continue to be instrumental in developing next-generation therapeutics. nih.gov They are ideal starting points for creating highly selective kinase inhibitors, covalent inhibitors, and novel drug conjugates. Their use as building blocks for targeted therapies, such as fibroblast activation protein (FAP) inhibitors for cancer imaging and treatment, highlights a growing trend toward precision medicine. frontiersin.org

Next-Generation Materials: In materials science, the unique properties of the quinoline nucleus will be further exploited. We can anticipate the design of new OLEDs with enhanced performance, as well as the integration of these scaffolds into chemosensors, corrosion inhibitors, and other advanced functional materials. researchgate.netfuturemarketinsights.com

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 4-Bromoquinoline-5-carbonitrile, and how can reaction conditions be optimized?

- Methodology : A common approach involves bromination of quinoline precursors followed by nitrile introduction. For example, cyclization of brominated intermediates (e.g., o-cyanobenzylbromide) with amines like diethylamine in ethanol, followed by nitrile reduction using LiAlH₄ . Multi-component reactions under thermal aqueous conditions, as demonstrated for pyrimidinecarbonitriles, may also be adapted for quinoline systems by adjusting substituent positions . Optimization includes solvent selection (e.g., ethanol for cyclization) and temperature control (0–6°C storage for brominated intermediates to prevent degradation) .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

- Methodology :

- NMR : H and C NMR identify aromatic protons and carbons, with deshielding effects from bromine and nitrile groups. For example, the nitrile carbon typically appears at ~115–120 ppm in C NMR .

- IR : A sharp peak near 2220 cm confirms the C≡N stretch .

- MS : The molecular ion peak (M) and fragmentation patterns (e.g., loss of Br or CN groups) validate the molecular formula .

Q. What safety precautions are necessary when handling this compound?

- Methodology : Use personal protective equipment (PPE) and conduct reactions in a fume hood. Brominated compounds may release toxic fumes upon decomposition. Refer to Certificates of Analysis (COA) for specific hazard data and ensure proper waste disposal protocols .

Advanced Research Questions

Q. How can contradictory elemental analysis data (e.g., carbon content discrepancies) be resolved during characterization?

- Methodology : Discrepancies often arise from incomplete purification or side reactions. For example, pyrimidinecarbonitriles in showed consistent C% deficits (~1–3%), suggesting trace solvent retention. Recrystallization in non-polar solvents (e.g., hexane) and repeated drying under vacuum can mitigate this. Cross-validate results with high-resolution mass spectrometry (HRMS) .

Q. What strategies enhance the regioselectivity of bromination in quinoline systems to target the 4-position?

- Methodology : Use directing groups (e.g., amino or nitrile substituents) to steer electrophilic bromination. For instance, the nitrile group at C5 in this compound may deactivate adjacent positions, favoring bromination at C4. Computational modeling (e.g., DFT) can predict electronic effects and optimize reaction conditions .

Q. How do reaction kinetics differ between batch and flow reactors for scaling up this compound synthesis?

- Methodology : Flow reactors improve heat/mass transfer, reducing side reactions. Pilot-scale studies for similar compounds (e.g., ’s 4-Aminoquinoline-6-carbonitrile) achieved higher yields (>90%) in continuous flow by maintaining precise temperature (±2°C) and residence time control. Monitor intermediates via inline IR spectroscopy .

Q. Can computational tools predict the pharmacological activity of this compound derivatives?

- Methodology : Molecular docking (e.g., AutoDock Vina) evaluates binding affinity to biological targets (e.g., malaria parasite proteins). For analogs like 4-Aminoquinoline-6-carbonitrile, simulations correlated nitrile positioning with reduced off-target toxicity . Validate predictions with in vitro assays (e.g., Plasmodium falciparum growth inhibition) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.